molecular formula C13H24N2O3 B14866999 Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B14866999
M. Wt: 256.34 g/mol
InChI Key: XLIZICSGLLQNCP-FGWVZKOKSA-N
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Description

Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a tert-butyl group, an aminomethyl group, and a bicyclic nonane framework, making it a versatile building block for chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[331]nonane-9-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic framework

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs. It can be used to develop molecules with potential therapeutic effects.

    Organic Synthesis: As a versatile building block, it is used in the synthesis of complex organic molecules

    Biological Studies: The compound can be used in studies to understand biological processes and interactions at the molecular level.

    Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate stands out due to its specific functional groups and bicyclic structure. The presence of the tert-butyl and aminomethyl groups provides unique reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (1S,5R)-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-10-4-9(6-14)5-11(15)8-17-7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+

InChI Key

XLIZICSGLLQNCP-FGWVZKOKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)CN

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)CN

Origin of Product

United States

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